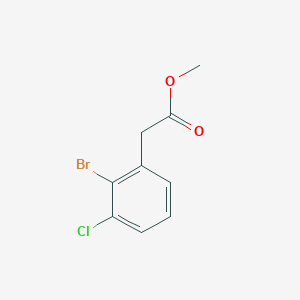![molecular formula C12H6ClF3N4O B3033498 3-chloro-2-[5-(1H-pyrazol-5-yl)-3-isoxazolyl]-5-(trifluoromethyl)pyridine CAS No. 1031703-74-8](/img/structure/B3033498.png)
3-chloro-2-[5-(1H-pyrazol-5-yl)-3-isoxazolyl]-5-(trifluoromethyl)pyridine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Application in OLEDs
The compound has been utilized in the development of orange-red iridium (III) complexes for organic light-emitting diodes (OLEDs). These complexes exhibit high phosphorescence quantum yields and impressive external quantum efficiencies, contributing significantly to the advancement of OLED technology (Su et al., 2021).
2. Antioxidant and Antimicrobial Activities
Research has demonstrated the antioxidant and antimicrobial properties of compounds involving 3-chloro-2-[5-(1H-pyrazol-5-yl)-3-isoxazolyl]-5-(trifluoromethyl)pyridine. These compounds have shown effectiveness against various yeasts, dermatophytes, and filamentous fungi, highlighting their potential in medical and biochemical applications (Bonacorso et al., 2015).
3. Glycine Transporter 1 Inhibition
This compound has been identified as a potent and orally available inhibitor of glycine transporter 1 (GlyT1). Such inhibitors are crucial in regulating glycine levels in the brain, with potential therapeutic applications in neurological disorders (Yamamoto et al., 2016).
4. Development of Corrosion Inhibitors
The compound shows promise as a corrosion inhibitor, particularly in steel protection in acidic environments. Its efficiency in reducing corrosion rates and its potential for industrial applications in material protection has been highlighted (Bouklah et al., 2005).
5. Synthesis of Novel Compounds
Research has been focused on the synthesis of novel compounds using 3-chloro-2-[5-(1H-pyrazol-5-yl)-3-isoxazolyl]-5-(trifluoromethyl)pyridine. These compounds have various applications ranging from agricultural chemicals to potential medical uses (Yun-shang, 2010).
6. Electroluminescence in Iridium(III) Complexes
The compound has been used in the synthesis of iridium(III) complexes, which are significant for their high efficiency and low roll-off in green electroluminescence. This is crucial for the development of high-quality OLED displays (Su et al., 2018).
Propiedades
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(1H-pyrazol-5-yl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N4O/c13-7-3-6(12(14,15)16)5-17-11(7)9-4-10(21-20-9)8-1-2-18-19-8/h1-5H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSYQSQYIJBGOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C2=CC(=NO2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(2-Chlorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033416.png)
![2-{[(5-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033417.png)
![(2E,4E)-2-cyano-5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}-3-methylhexa-2,4-dienoic acid](/img/structure/B3033419.png)
![5-{[(3,4-Dimethoxyphenethyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3033422.png)
![4-Chloro-2-{[(3-methoxyphenyl)amino]methyl}phenol](/img/structure/B3033425.png)

![2-[(1,3-Benzodioxol-5-ylamino)methyl]-6-ethoxyphenol](/img/structure/B3033427.png)
![3-[(5-Chloro-2-hydroxybenzyl)amino]benzonitrile](/img/structure/B3033429.png)
![4-Chloro-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B3033430.png)

![2-{[(2,5-Dimethylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033434.png)

![4-Chloro-2-{[(2,5-dimethylphenyl)amino]methyl}phenol](/img/structure/B3033437.png)
